(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid

X-ray crystallography zwitterion solid-state structure

(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid (CAS 60603-99-8), also referred to as 1-carboxymethyl-3-hydroxy-2-methylpyridin-4-one or Hcmp, is a synthetic bidentate O,O-donor ligand belonging to the 3-hydroxy-4-pyridinone (3,4-HP) family. It is synthesized via aminolysis of maltol (3-hydroxy-2-methyl-4-pyrone) with glycine under alkaline conditions, yielding a white crystalline solid with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 60603-99-8
Cat. No. B1658356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid
CAS60603-99-8
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CN1CC(=O)O)O
InChIInChI=1S/C8H9NO4/c1-5-8(13)6(10)2-3-9(5)4-7(11)12/h2-3,13H,4H2,1H3,(H,11,12)
InChIKeyHHEJKMIMUJVQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic Acid (CAS 60603-99-8): Structural Identity and Chelator-Class Positioning for Procurement Decisions


(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid (CAS 60603-99-8), also referred to as 1-carboxymethyl-3-hydroxy-2-methylpyridin-4-one or Hcmp, is a synthetic bidentate O,O-donor ligand belonging to the 3-hydroxy-4-pyridinone (3,4-HP) family [1]. It is synthesized via aminolysis of maltol (3-hydroxy-2-methyl-4-pyrone) with glycine under alkaline conditions, yielding a white crystalline solid with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol [2]. The compound bears a carboxylic acid substituent at the N1 position, distinguishing it from the N-methyl-substituted clinical chelator deferiprone, and has been structurally authenticated by single-crystal X-ray diffraction [1].

Why N1-Carboxymethyl Substitution in (3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic Acid Prevents Direct Generic Interchange with Deferiprone or Other 3,4-HP Analogs


Within the 3-hydroxy-4-pyridinone chelator class, the identity of the N1 substituent is a primary determinant of metal-ion affinity, lipophilicity, and in vivo biodistribution [1]. Systematic studies of N-carboxyalkyl 3,4-HP derivatives demonstrate that metal-complex stability constants, octanol/water partition coefficients (log D), and in vivo Ga-67 excretion profiles all vary significantly as a function of N-alkyl chain length and terminal functionalization [1]. The N1-carboxymethyl substituent on the target compound confers a zwitterionic character in the solid state and enhanced aqueous solubility at physiological pH relative to the N-methyl analog deferiprone, while the free carboxylic acid provides a synthetic handle for further conjugation — a capability absent in simple N-alkyl 3,4-HPs [2]. Consequently, substituting this compound with deferiprone, maltol, or other N-alkyl 3,4-HPs would alter both the chelation thermodynamics and the downstream conjugation or formulation possibilities.

Quantitative Comparative Evidence for (3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic Acid Versus Closest Structural Analogs


Single-Crystal X-Ray Structure Confirms Zwitterionic Solid-State Form Distinct from Deferiprone and Maltol

The target compound (Hcmp) has been unequivocally structurally characterized by single-crystal X-ray diffraction, revealing a monoclinic crystal system with unit cell parameters a = 6.340(2) Å, b = 7.705(1) Å, c = 16.226(?) Å [1]. The crystal structure confirms a zwitterionic form in the solid state, with the carboxylic acid proton transferred to the pyridinone ring nitrogen — a feature absent in both the parent maltol (3-hydroxy-2-methyl-4-pyrone) and deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one), neither of which carries a carboxylic acid group [1]. This zwitterionic character has direct implications for solubility, formulation pH, and solid-state stability.

X-ray crystallography zwitterion solid-state structure quality control

TLC and HPLC Retention-Time Differentiation from Maltol Starting Material Confirms Chemical Identity for Purity Specification

During synthesis, the target compound was monitored by thin-layer chromatography (TLC) against the 3-hydroxy-2-methyl-4-pyrone (maltol) starting material. The product exhibited a single band at a lower Rf value than the maltol control, consistent with the increased polarity conferred by the carboxylic acid group [1]. HPLC analysis of a mixture of maltol control and synthetic product resolved two sharp peaks with retention times of 5.8 minutes (maltol) and 15.2 minutes (product), confirming complete conversion to a distinct chemical entity [1]. The mass spectrum showed a molecular ion M⁺ = 186.2, consistent with the expected structure [1].

synthesis quality control TLC HPLC purity verification

Qualitative Iron(III) Chelation Confirmation via Characteristic Purple Complex Formation Shared with 3,4-HP Class but Distinct from 4-Pyrone Starting Material

The target compound reacts with iron(III) ions to form a purple-colored iron-ligand complex, a characteristic spectroscopic signature of the 3-hydroxypyrid-4-one chelating moiety [1]. This purple chromophore is diagnostic of the bidentate O,O-chelation mode involving the 3-hydroxy and 4-oxo donor atoms and is shared by the broader 3,4-HP class including deferiprone [2]. In contrast, the maltol starting material (a 4-pyrone) forms iron complexes with different spectroscopic properties, reflecting the electronic difference between the pyridinone and pyrone heterocycles [1]. The Fe(III) complex stoichiometry for bidentate 3,4-HP ligands is 3:1 (ligand:metal), forming tris-chelated octahedral complexes [2].

iron chelation colorimetric detection metal binding 3-hydroxypyridin-4-one

Positioning Within N-Carboxyalkyl SAR Series: Carboxyethyl Homolog Shows Superior Fe(III) Affinity, Defining the Target Compound as the Most Hydrophilic Member

In a systematic comparative study of three N-carboxyalkyl 3-hydroxy-4-pyridinones (carboxymethyl, carboxyethyl, carboxypropyl), the N-carboxyethyl derivative demonstrated the highest affinity toward Fe(III), Al(III), and Ga(III), surpassing the N-carboxymethyl (target compound) and N-carboxypropyl homologs [1]. The binding affinity and hydrophilic character were found to decrease with increasing alkyl chain length [1]. This positions the target N-carboxymethyl compound as the most hydrophilic member of the series, a property that favors aqueous solubility and renal clearance but may limit membrane permeability relative to the more lipophilic carboxyethyl derivative [1]. The carboxyethyl derivative was capable of competing with transferrin for Fe(III) binding, indicating that the carboxymethyl homolog, while less avid, still operates within a biologically relevant affinity range [1].

structure-activity relationship Fe(III) affinity hydrophilicity N-carboxyalkyl series

Validated Role as the Synthetic Precursor to Feralex-G: Carboxylic Acid Enables Conjugation to Glucosamine for Enhanced Biocompatibility

The target compound serves as the essential intermediate in the two-step synthesis of Feralex-G (2-deoxy-2-(N-carbamoylmethyl-[N′-2′-methyl-3′-hydroxypyrid-4′-one])-D-glucopyranose), a chelator designed for Fe³⁺ and Al³⁺ decorporation [1]. In the first step, glycine is coupled to maltol to yield the target compound (1-carboxymethyl-3-hydroxy-2-methylpyrid-4-one); the free carboxylic acid is then activated via dicyclohexylcarbodiimide (DCC) and coupled to glucosamine to produce Feralex-G [1]. Feralex-G was subsequently shown to dissociate aluminum and iron bound to hyperphosphorylated tau protein from Alzheimer's disease brain tissue, with Al(III) removal superior to that of desferrioxamine (DFO) [2]. This synthetic role is not achievable with deferiprone or other N-alkyl 3,4-HPs that lack the carboxylic acid conjugation handle.

prodrug bioconjugation Feralex-G Alzheimer's disease

Procurement-Driven Application Scenarios for (3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic Acid Grounded in Comparative Evidence


Medicinal Chemistry: Synthesis of Metal-Chelator Conjugates and Prodrugs via Carboxylic Acid Derivatization

The free carboxylic acid group, structurally authenticated by X-ray crystallography [1], enables this compound to serve as a conjugation-ready hydroxypyridinone building block. Its demonstrated role as the precursor to Feralex-G — where DCC-mediated coupling to glucosamine produces a chelator with superior Al(III) removal from Alzheimer's-associated tau protein compared to desferrioxamine [2] — validates this application. Researchers procuring this compound for conjugate synthesis benefit from its ability to be directly coupled to amine-containing targeting ligands, polymers, or solid supports without additional functionalization steps that would be required for deferiprone or other N-alkyl 3,4-HPs.

Analytical and Quality Control Reference Standard for Hydroxypyridinone Research Programs

The compound's well-defined chromatographic identity — HPLC retention time 15.2 min vs. maltol at 5.8 min, and distinct TLC Rf [1] — together with its single-crystal X-ray structure [2], makes it suitable as an authenticated reference standard in hydroxypyridinone research programs. Laboratories developing novel 3,4-HP derivatives can use this compound as a characterized intermediate benchmark for HPLC method development, impurity profiling, and synthetic route validation.

Metal Chelation Studies Requiring High Aqueous Solubility at Physiological pH

As the most hydrophilic member of the N-carboxyalkyl 3,4-HP series [1], this compound offers enhanced aqueous solubility compared to its carboxyethyl and carboxypropyl homologs, as well as to the clinical chelator deferiprone. The zwitterionic character confirmed by X-ray diffraction [2] contributes to this solubility profile. This property is advantageous for in vitro metal-chelation assays conducted in aqueous buffer systems, where solubility-limited artifacts must be avoided, and for applications where rapid renal clearance of the unbound chelator is desired.

Calcium Complex Crystallography and DFT Modeling Studies

Recent structural characterization of the calcium complex of this ligand, including X-ray diffraction analysis and density functional theory (DFT) modeling [1], demonstrates its utility in fundamental coordination chemistry research. The calcium ion adopts a distorted octahedral geometry with a coordination number of six, and the ligand binds in a monodentate, non-bridging manner [1]. This crystallographically validated calcium-binding behavior supports procurement for studies investigating alkaline-earth metal coordination by hydroxypyridinone ligands, an area relevant to understanding metal-selectivity profiles of chelator candidates.

Quote Request

Request a Quote for (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.